Riboflavin 5'-phosphate sodium (CAS 130-40-5), commonly referred to as FMN-Na, is the highly water-soluble monosodium salt of the phosphorylated derivative of Vitamin B2. Functionally, it serves as an essential redox-active coenzyme (Flavin Mononucleotide) in numerous metabolic oxidoreductase pathways[1]. From a procurement and industrial processing standpoint, the primary value proposition of FMN-Na lies in its modified physicochemical profile: the addition of the phosphate and sodium salt moieties dramatically increases its aqueous solubility without altering the electrochemical or photochemical properties of the core isoalloxazine ring . This makes it the mandatory precursor for high-concentration aqueous formulations, biocompatible photo-crosslinking systems, and aqueous organic redox flow batteries where native riboflavin is fundamentally unusable due to precipitation.
Attempting to substitute Riboflavin 5'-phosphate sodium with generic native riboflavin or downstream cofactors like Flavin Adenine Dinucleotide (FAD) results in immediate process failures across different domains. In aqueous processing—such as the formulation of injectable therapeutics, hydrogel prepolymers, or flow battery electrolytes—native riboflavin fails due to its severe insolubility (~0.07 mg/mL), which causes precipitation and severely limits active concentrations [1]. Conversely, in biocatalytic applications, FAD cannot be used as a generic substitute for FMN-Na; FAD contains a bulky adenine dinucleotide moiety that sterically prevents it from binding to the active sites of FMN-dependent enzymes, such as specific Old Yellow Enzymes and NADH dehydrogenases. Therefore, FMN-Na is strictly required when high aqueous solubility and specific FMN-binding pocket compatibility are process prerequisites.
The most critical procurement differentiator for Riboflavin 5'-phosphate sodium is its enhanced aqueous solubility. While native riboflavin is notoriously difficult to dissolve, achieving only ~0.07 g/100 mL at 25°C, FMN-Na reaches an aqueous solubility of approximately 12.5 g/100 mL[1]. This ~178-fold increase is essential for avoiding organic cosolvents in high-concentration pharmaceutical injectables and concentrated industrial aqueous processes.
| Evidence Dimension | Aqueous solubility limit at 25°C |
| Target Compound Data | ~12.5 g/100 mL (125 mg/mL) |
| Comparator Or Baseline | Native Riboflavin (~0.07 g/100 mL) |
| Quantified Difference | ~178-fold increase in maximum aqueous solubility |
| Conditions | Purified water at 25°C, neutral to slightly acidic pH |
Enables the formulation of high-concentration aqueous systems, such as flow battery electrolytes and liquid therapeutics, where native riboflavin would immediately precipitate.
In enzymatic bioreactors utilizing specific flavoproteins, the choice between FMN-Na and FAD is dictated by the enzyme's binding pocket architecture. FMN-Na provides the essential isoalloxazine redox center and ribityl phosphate chain but lacks the adenosine diphosphate (ADP) extension found in FAD . This allows FMN to successfully dock into the restricted active sites of FMN-dependent oxidoreductases, where FAD experiences strict steric exclusion.
| Evidence Dimension | Enzyme active site binding compatibility |
| Target Compound Data | Fits FMN-specific oxidoreductase binding pockets |
| Comparator Or Baseline | FAD (Sterically excluded due to bulky ADP moiety) |
| Quantified Difference | Binary operational compatibility (active vs. inactive) |
| Conditions | Biocatalytic assays using FMN-dependent flavoproteins (e.g., specific NADH dehydrogenases) |
Procuring FMN-Na is mandatory for scaling biocatalytic processes that rely on enzymes specifically evolved for the FMN cofactor.
Riboflavin 5'-phosphate sodium is increasingly procured as a biocompatible, visible-light photoinitiator for 3D bioprinting. Its high water solubility allows it to disperse homogeneously in aqueous prepolymer solutions (such as GelMA or silk fibroin), enabling uniform photo-crosslinking and the formation of stable hydrogels with consistent mechanical stiffness (e.g., G' values up to 460 Pa in specific supramolecular systems)[1]. Native riboflavin's insolubility leads to heterogeneous dispersion, resulting in localized weak points and phase separation within the gel matrix.
| Evidence Dimension | Prepolymer dispersion and resulting crosslinking uniformity |
| Target Compound Data | Homogeneous aqueous dissolution enabling uniform photo-crosslinking |
| Comparator Or Baseline | Native Riboflavin (Heterogeneous dispersion and precipitation) |
| Quantified Difference | Enables stable, uniform gelation (G' > G'') without requiring toxic organic cosolvents |
| Conditions | Aqueous prepolymer mixtures (e.g., GelMA, adenine systems) under visible/UV light |
Ensures reproducible mechanical properties and high cell viability in 3D bioprinting and tissue engineering applications.
In the development of aqueous organic redox flow batteries, energy density is strictly bottlenecked by the maximum soluble concentration of the redox-active species. FMN-Na is utilized as a highly stable anolyte because it can be dissolved at practical molarities, often enhanced further by hydrotropic agents like nicotinamide [1]. Native riboflavin is capped at sub-millimolar concentrations in water, making it fundamentally incapable of providing the charge-discharge capacity required for viable energy storage systems.
| Evidence Dimension | Maximum achievable redox-active electrolyte concentration |
| Target Compound Data | Supports high-molarity aqueous electrolyte formulation (often >0.4 M with hydrotropes) |
| Comparator Or Baseline | Native Riboflavin (Capped at ~1.8 mM in pure water) |
| Quantified Difference | Orders of magnitude higher theoretical energy density |
| Conditions | Aqueous flow battery electrolytes at room temperature |
Makes flavin-based aqueous flow batteries commercially viable by overcoming the severe energy density bottleneck caused by the insolubility of native riboflavin.
Leveraging its 178-fold higher solubility compared to native vitamin B2, FMN-Na is the standard choice for formulating clear, high-concentration intravenous solutions, drinkable supplements, and liquid parenteral nutrition where precipitation must be strictly avoided .
FMN-Na is procured as an essential cofactor for large-scale bioreactors employing FMN-dependent oxidoreductases. It is required for processes where the enzyme's binding pocket sterically rejects the larger FAD cofactor .
Utilized as a highly soluble, non-toxic photoinitiator (often paired with sodium persulfate or adenine) to crosslink GelMA and silk fibroin hydrogels under blue or UV light, ensuring uniform mechanical properties for tissue engineering[1].
Procured as a sustainable, redox-active anolyte material. Its high aqueous solubility allows battery engineers to achieve the necessary active material concentrations for practical energy density, a feat impossible with native riboflavin [2].